molecular formula C19H23BrN2O3S B5199129 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide CAS No. 5131-73-7

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide

Cat. No.: B5199129
CAS No.: 5131-73-7
M. Wt: 439.4 g/mol
InChI Key: BEMUBGJYCACCDD-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide, commonly known as BIS-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BIS-1 belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that selectively target and activate androgen receptors in the body.

Mechanism of Action

BIS-1 selectively targets and activates androgen receptors in the body, which are proteins that bind to androgens such as testosterone and dihydrotestosterone. By activating androgen receptors, BIS-1 can stimulate the growth of muscle and bone tissue, as well as inhibit the growth of certain types of cancer cells that are dependent on androgens for their growth.
Biochemical and Physiological Effects:
Studies have shown that BIS-1 can increase bone density and muscle mass in animal models of osteoporosis and muscle wasting. In addition, BIS-1 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of BIS-1 in humans.

Advantages and Limitations for Lab Experiments

One advantage of using BIS-1 in lab experiments is its selectivity for androgen receptors, which allows for targeted activation of these receptors without affecting other hormone pathways. However, one limitation of using BIS-1 is its potential for off-target effects, which could lead to unintended physiological effects.

Future Directions

Future research on BIS-1 could focus on its potential therapeutic applications in various fields of medicine, including oncology, neurology, and endocrinology. In oncology, further studies could investigate the efficacy of BIS-1 in combination with other cancer treatments. In neurology, future research could explore the potential of BIS-1 to prevent or delay the onset of Alzheimer's disease. In endocrinology, future studies could investigate the long-term effects of BIS-1 on bone density and muscle mass in humans.

Synthesis Methods

The synthesis of BIS-1 involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine to yield N~1~-isopropyl-4-bromobenzenesulfonamide. This intermediate is then reacted with 2-phenylethylamine to form N~1~-isopropyl-N~2~-(2-phenylethyl)benzenesulfonamide. Finally, the addition of glycine methyl ester hydrochloride and triethylamine results in the formation of BIS-1.

Scientific Research Applications

BIS-1 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and endocrinology. In oncology, BIS-1 has been shown to inhibit the growth of prostate cancer cells by selectively targeting androgen receptors. In neurology, BIS-1 has been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease. In endocrinology, BIS-1 has been studied for its ability to increase bone density and muscle mass in animal models of osteoporosis and muscle wasting.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S/c1-15(2)21-19(23)14-22(13-12-16-6-4-3-5-7-16)26(24,25)18-10-8-17(20)9-11-18/h3-11,15H,12-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMUBGJYCACCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387468
Record name N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-propan-2-ylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5131-73-7
Record name N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-propan-2-ylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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